Bzl-Ser(Bzl)-Ome hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;/h2-11,17,19H,12-14H2,1H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNEJBKOMBVFO-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Multifunctionally Protected L Serine Derivative
N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride, systematically named methyl (2S)-2-(benzylamino)-3-(benzyloxy)propanoate hydrochloride, is characterized by the strategic protection of all three of its functional groups. The amine is protected by a benzyl (B1604629) group, the hydroxyl group by another benzyl group, and the carboxylic acid is in the form of a methyl ester. This comprehensive protection scheme is crucial for its application in multi-step syntheses, preventing unwanted side reactions and allowing for selective deprotection and further functionalization.
The presence of benzyl groups for both the amine and hydroxyl protection offers the advantage of their simultaneous or selective removal through hydrogenolysis, a common and mild deprotection strategy. The methyl ester provides a stable yet readily cleavable protecting group for the carboxylic acid, often hydrolyzed under basic or acidic conditions. This combination of protecting groups renders the molecule a stable, crystalline solid that is easy to handle and purify, contributing to its widespread use in synthetic laboratories.
A Cornerstone in Peptide and Peptidomimetic Synthesis
The primary application of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride lies in its role as a building block for the synthesis of peptides and peptidomimetics. chemimpex.com Peptides, short chains of amino acids, are of immense interest in drug discovery and development due to their high biological activity and specificity. The serine residue, with its hydroxyl side chain, is a common component of many biologically active peptides and is often a site for post-translational modifications like glycosylation and phosphorylation.
The protected nature of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride allows for its seamless incorporation into a growing peptide chain using standard peptide coupling protocols. The benzyl (B1604629) protecting groups on the amine and hydroxyl functions prevent their interference with the coupling reaction. Once incorporated, the protecting groups can be removed at a suitable stage to reveal the native serine residue or to allow for further chemical modification. This strategic use is pivotal in the synthesis of complex peptides and peptide-based therapeutics. chemimpex.com
A Chiral Scaffold in Asymmetric Synthesis
Strategies for N-Benzylation of Amino Acid Esters
The introduction of a benzyl (B1604629) group onto the nitrogen atom of an amino acid ester is a key step in the synthesis. This transformation can be achieved through several methods, with reductive amination being a prominent strategy.
Reductive amination involves the reaction of the amino acid ester, such as L-serine methyl ester, with benzaldehyde (B42025) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the specific substrate and desired reaction conditions.
Another approach is the direct N-alkylation using a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. However, care must be taken to control the reaction conditions to prevent over-alkylation, which would result in the formation of a tertiary amine. The presence of multiple functional groups, as in a serine ester, necessitates careful selection of reagents to avoid unwanted side reactions.
| Method | Reagents | Key Considerations |
| Reductive Amination | 1. Benzaldehyde2. Reducing agent (e.g., NaBH₄, NaBH₃CN) | Mild conditions, good for substrates with sensitive functional groups. |
| Direct Alkylation | 1. Benzyl halide (e.g., Benzyl bromide)2. Base (e.g., K₂CO₃, Et₃N) | Potential for over-alkylation; requires careful control of stoichiometry. |
O-Benzylation Techniques for Side-Chain Hydroxyl Protection
Protecting the primary hydroxyl group on the serine side chain is crucial to prevent its interference in subsequent reactions, such as peptide coupling. The benzyl ether is a common protecting group for hydroxyl functions due to its stability under a wide range of conditions and its ease of removal via catalytic hydrogenolysis.
The Williamson ether synthesis is the most common method for O-benzylation. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide. A typical procedure involves using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide or benzyl chloride. google.comrsc.org The reaction is generally efficient, but the strong basic conditions can be incompatible with other sensitive functional groups, such as esters, which may undergo hydrolysis. beilstein-journals.org
Alternative methods have been developed to perform O-benzylation under milder, neutral conditions. One such method uses 2-benzyloxypyridine in the presence of methyl triflate, which is compatible with both acid-labile (e.g., Boc) and base-labile (e.g., methyl ester) groups. beilstein-journals.org
| Method | Reagents | Solvent | Key Features |
| Williamson Ether Synthesis | 1. Sodium Hydride (NaH)2. Benzyl Bromide (BnBr) | DMF or THF | Strong base required; high yield but may affect other functional groups. google.comrsc.org |
| Neutral Benzylation | 1. 2-Benzyloxypyridine2. Methyl Triflate (MeOTf) | Toluene (B28343) | Compatible with acid- and base-sensitive protecting groups. beilstein-journals.org |
Esterification Protocols for Carboxylic Acid Protection
The carboxylic acid group of serine is typically protected as a methyl or benzyl ester to prevent it from reacting during N- or O-protection steps or subsequent peptide coupling reactions.
The Fischer-Speier esterification is a direct and straightforward method. It involves refluxing the amino acid in the corresponding alcohol (in this case, methanol) with a strong acid catalyst, such as hydrochloric acid (HCl) or thionyl chloride (SOCl₂). acs.org When using HCl, the product is conveniently isolated as the hydrochloride salt. For instance, N-benzyloxycarbonyl-L-serine can be converted to its methyl ester by reacting it with thionyl chloride in methanol (B129727) at 0°C, followed by stirring at room temperature. acs.org
Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification under milder conditions. In this method, DCC activates the carboxylic acid, allowing it to be attacked by methanol to form the methyl ester.
| Method | Reagents | Key Features |
| Fischer-Speier Esterification | Methanol, HCl or SOCl₂ | Simple, direct method; product often isolated as the hydrochloride salt. acs.org |
| DCC/DMAP Coupling | Methanol, DCC, DMAP | Mild conditions; suitable for substrates with sensitive functional groups. |
Formation of Hydrochloride Salts for Enhanced Stability and Handling in Synthesis
Amino acid esters are often converted into their hydrochloride salts to improve their chemical stability, increase their shelf life, and make them easier to handle as crystalline solids. quora.com The salt form protects the free amino group from degradation and unwanted side reactions. quora.com
The formation of the hydrochloride salt is typically achieved by treating a solution of the free amino acid ester with hydrochloric acid. A common laboratory method involves dissolving the final, fully protected amino acid ester in a dry organic solvent, such as diethyl ether or ethyl acetate (B1210297), and then bubbling anhydrous hydrogen chloride gas through the solution. researchgate.net The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. researchgate.net Alternatively, a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) can be added directly to the solution of the amino ester. core.ac.uk This method avoids the need to handle gaseous HCl.
| Method | Reagents | Solvent | Outcome |
| Gaseous HCl | Anhydrous Hydrogen Chloride Gas | Diethyl Ether, Ethyl Acetate | Immediate precipitation of the crystalline salt. researchgate.net |
| HCl Solution | HCl in Dioxane or Diethyl Ether | Dioxane, Diethyl Ether | Convenient and avoids handling of gaseous reagents. core.ac.uk |
Selective Deprotection Strategies
The utility of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride in multi-step syntheses is critically dependent on the ability to selectively remove its protecting groups. The differential reactivity of the N-benzyl, O-benzyl, and methyl ester moieties allows for controlled, stepwise deprotection.
Hydrogenolytic Cleavage of Benzyl Protecting Groups (N-Benzyl, O-Benzyl)
Hydrogenolysis is a common and powerful method for the removal of benzyl (Bzl) protecting groups from amines and ethers. thieme-connect.de This reaction involves the cleavage of a carbon-heteroatom bond by the addition of hydrogen, typically in the presence of a metal catalyst.
Reaction Conditions and Catalyst Systems The simultaneous cleavage of both the N-benzyl and O-benzyl groups in N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride can be achieved through catalytic hydrogenation. thieme-connect.de This method is highly effective for deprotecting serine residues where both the amine and hydroxyl functionalities are protected as benzyl derivatives. thieme-connect.de
Commonly used catalysts include palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂). uea.ac.ukorganic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) under a hydrogen atmosphere. organic-chemistry.org Formic acid can also be used as a hydrogen transfer source in conjunction with a palladium catalyst. organic-chemistry.org
Mechanism The generally accepted mechanism for the hydrogenolysis of a benzyl ether on a palladium catalyst involves the adsorption of the substrate onto the catalyst surface, followed by the oxidative addition of the C-O bond to the palladium metal. thieme-connect.de This is followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct. A similar mechanism applies to the cleavage of the N-benzyl group.
Table 1: Conditions for Hydrogenolytic Cleavage of Benzyl Groups
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Palladium on carbon (Pd/C), Palladium hydroxide (Pd(OH)₂) | thieme-connect.deuea.ac.ukorganic-chemistry.org |
| Hydrogen Source | H₂ gas, Formic acid | organic-chemistry.org |
| Solvent | Methanol, Ethanol | organic-chemistry.org |
| Byproduct | Toluene | organic-chemistry.org |
This is an interactive data table. Users can sort and filter the data as needed.
It is important to note that this method is not orthogonal; both benzyl groups are typically cleaved concurrently under these conditions. dal.ca The presence of other reducible functional groups, such as alkenes or alkynes, within the molecule may lead to their simultaneous reduction. dal.ca However, certain inhibitors like ammonia (B1221849) or pyridine (B92270) can be added to suppress the hydrogenolysis of benzyl ethers while allowing other groups to be reduced. organic-chemistry.org
Hydrolysis and Other Methods for Methyl Ester Removal
The methyl ester of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride serves to protect the carboxylic acid functionality. Its removal is a key step to enable subsequent reactions, such as amide bond formation from the carboxyl end.
Alkaline Hydrolysis (Saponification) The most common method for cleaving a methyl ester is through saponification, which involves hydrolysis under basic conditions. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent like methanol or tetrahydrofuran (THF). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid.
While this method is robust, the strong basic conditions can sometimes lead to side reactions, including racemization, particularly if the α-carbon is activated.
Acidic Hydrolysis Acidic hydrolysis can also be employed but is generally less common for methyl esters in peptide synthesis due to the harsh conditions required (e.g., concentrated HCl or H₂SO₄), which can cleave other acid-labile protecting groups.
Enzymatic Hydrolysis Enzymatic methods offer a milder alternative for ester hydrolysis. While specific data on N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride is limited, studies on related compounds like N-benzoyl-L-serine methyl ester have shown that enzymes such as bromelain (B1164189) and papain can catalyze its hydrolysis. nih.gov The papain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester occurs with a Michaelis constant (Km) of 52 mM. nih.gov Such enzymatic approaches proceed under physiological pH and temperature, minimizing the risk of side reactions. thieme-connect.de
Other Cleavage Methods In specific synthetic contexts, other reagents can be used. For instance, nucleophiles like chloride, iodide, or phenylthiolate in polar aprotic solvents can cleave methyl esters, although this is less common. thieme-connect.de
Orthogonal Deprotection Approaches in Peptide Chemistry
Orthogonal protection is a cornerstone strategy in modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.org The protecting groups on N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride can be integrated into such schemes. The benzyl groups are labile to hydrogenolysis, while other common protecting groups used in peptide synthesis are removed under different conditions. thieme-connect.demasterorganicchemistry.com
Key Orthogonal Protecting Groups:
Boc (tert-butoxycarbonyl): This amine-protecting group is labile to strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com It is stable under the hydrogenolysis conditions used to remove benzyl groups and the basic conditions for Fmoc removal.
Fmoc (9-fluorenylmethoxycarbonyl): This amine-protecting group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgmasterorganicchemistry.com It is stable to both acid and hydrogenolysis.
t-Butyl (tBu): This group is often used to protect the side chains of serine, threonine, tyrosine, aspartic acid, and glutamic acid. bachem.com Like Boc, it is removed with strong acid (TFA). ug.edu.pl
The benzyl groups of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride are considered part of the "Boc/Bzl" strategy, which was foundational in early solid-phase peptide synthesis. thieme-connect.detu-darmstadt.de In this approach, the N-terminal amine is protected with Boc (acid-labile), and reactive side chains are protected with benzyl or benzyl-derived groups (hydrogenolysis-labile). tu-darmstadt.de This allows for selective N-terminal deprotection with TFA for chain elongation, followed by a final global deprotection via hydrogenolysis to remove all side-chain benzyl groups.
Table 2: Orthogonal Protecting Group Compatibility
| Protecting Group | Cleavage Condition | Stable To | Source |
|---|---|---|---|
| Benzyl (Bzl) | H₂/Pd | Acid, Base | thieme-connect.demasterorganicchemistry.com |
| Boc | Strong Acid (TFA) | H₂, Base | wikipedia.orgmasterorganicchemistry.com |
| Fmoc | Base (Piperidine) | H₂, Acid | wikipedia.orgmasterorganicchemistry.com |
| t-Butyl (tBu) | Strong Acid (TFA) | H₂, Base | bachem.comug.edu.pl |
This is an interactive data table. Users can sort and filter the data as needed.
Amide Bond Formation and Peptide Coupling Reactions
Once selectively deprotected, N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride can participate in peptide bond formation as either the N-terminal or C-terminal coupling partner. Its primary use is as a building block for incorporating a serine residue into a growing peptide chain. chemimpex.com
Utilization in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a peptide is assembled sequentially while anchored to an insoluble polymer resin. thieme-connect.de While derivatives like Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH are more commonly cited for modern automated SPPS, the principles apply to how a doubly benzylated serine derivative could be used, particularly in the Boc/Bzl strategy. tu-darmstadt.detcichemicals.com
To be used in SPPS, N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride would first need to be N-terminally deprotected to expose the secondary amine and have its C-terminal methyl ester saponified to the free carboxylic acid. More practically, a related compound like N-Boc-O-benzyl-L-serine would be used for chain elongation. tcichemicals.com
If a fragment containing C-terminal N-Benzyl-O-benzyl-L-serine were to be coupled on a solid support, the methyl ester would first be hydrolyzed in solution, and the resulting carboxylic acid would then be activated with a coupling reagent (e.g., DCC, HBTU) before being added to the resin-bound peptide with its free N-terminal amine.
Application in Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS for long peptides, is highly suitable for the large-scale synthesis of shorter peptides. thieme-connect.degreyhoundchrom.com N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride is well-suited for this methodology. sigmaaldrich.com
As the Amine Component: The compound can be used directly as the amine (N-terminal) component in a coupling reaction. The hydrochloride salt is typically neutralized with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in situ. The exposed secondary amine then attacks the activated carboxyl group of the coupling partner (e.g., an N-protected amino acid) to form the peptide bond.
As the Carboxyl Component: To be used as the carboxyl component, the methyl ester must first be removed via hydrolysis to yield N-Benzyl-O-benzyl-L-serine. This free carboxylic acid is then activated using standard peptide coupling reagents. Common activating agents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. researchgate.net
Uronium/Thiouronium Salts: HBTU, HATU, or TBTU, which rapidly form activated esters. researchgate.net
Mixed Anhydrides: Formed by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate. cam.ac.uk
The activated species is then reacted with the amine component (e.g., an amino acid ester) to complete the peptide bond formation. cam.ac.uk The benzyl protecting groups on the amine and side chain remain stable during these coupling reactions, preventing unwanted side reactions at these positions.
Coupling with Diverse Amino Acid Derivatives and Coupling Reagents
The primary application of protected amino acids like N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride is in peptide synthesis. The N-benzyl group, while not as common as Boc or Cbz protecting groups, effectively prevents the amine from participating in undesired side reactions during peptide bond formation. For coupling to occur, the hydrochloride salt must first be neutralized with a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA), to free the secondary amine.
The carboxyl group of an incoming N-protected amino acid is activated using a variety of coupling reagents. Standard reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization. nih.govmdpi.com For instance, N-Boc-O-benzyl-α-serine has been successfully coupled with a β-leucine-methyl ester using EDC and HOBt in chloroform, demonstrating the utility of the O-benzyl group in peptide synthesis. mdpi.com
Microwave-assisted synthesis has also been employed to accelerate coupling reactions. For example, the coupling of Boc-Asp(Bzl)-OH with an amino component was achieved using N,N'-diisopropylcarbodiimide (DIC) and N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) under microwave irradiation. While not the exact title compound, this illustrates modern techniques applicable to such derivatives.
The table below summarizes representative coupling reactions involving O-benzyl serine derivatives, which follow similar principles to the title compound.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagents | Product | Ref. |
| N-Boc-O-benzyl-α-serine | β-Leucine-methyl ester triflate salt | EDC, HOBt, Et₃N | N-Boc-O-benzyl-α-serine-β-leucine-methyl ester | mdpi.com |
| N-Boc-O-benzyl-tyrosine | α-Glycine-β-leucine methyl ester trifluoroacetate | EDC, HOBt, Et₃N | N-Boc-O-benzyl-α-tyrosine-α-glycine-β-leucine methyl ester | mdpi.com |
| N-Boc-L-serine benzyl ester | Other amino acids | DIC, HOBt | Dipeptide | |
| N-Acyl-L-serine benzyl ester | Tetradecanoic acid | EDDQ | N-acylated dipeptide derivative |
N-Functionalization and Derivatization at the Amino Group
The N-benzyl group of the title compound can be considered a protecting group, although it is less readily cleaved than more common N-protecting groups like Boc or Cbz. However, if starting from O-benzyl-L-serine methyl ester hydrochloride, the primary amino group is available for a wide range of functionalization reactions after neutralization of the hydrochloride salt.
A common transformation is the introduction of standard amine protecting groups. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or sodium hydroxide. nih.gov Alternatively, a benzyloxycarbonyl (Cbz) group can be introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Beyond protection, the secondary amine of the title compound can potentially undergo further N-alkylation or arylation, though such reactions are less common in the context of standard peptide synthesis.
| Starting Material | Reagent(s) | Product | Purpose | Ref. |
| L-Serine | (Boc)₂O, NaHCO₃ | N-Boc-L-serine | N-protection for peptide synthesis | nih.gov |
| L-serine methyl ester | Benzyl chloroformate (Cbz-Cl), K₂CO₃ | N-Cbz-L-serine methyl ester | N-protection for peptide synthesis | |
| L-serine methyl ester hydrochloride | Trityl chloride, Et₃N | N-Trityl-L-serine methyl ester | N-protection | nih.gov |
Transformations Involving the Carboxyl Terminus
The methyl ester of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride can undergo several key transformations.
Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran. This unmasks the carboxyl group, allowing it to participate in subsequent coupling reactions. Enzymatic hydrolysis is also possible, with studies showing that proteases like alcalase can selectively hydrolyze amino acid esters. psu.edu
Reduction to Aldehydes: A significant transformation is the partial reduction of the ester to the corresponding aldehyde. This is most effectively achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.orgmasterorganicchemistry.com This method is widely used for the synthesis of chiral α-amino aldehydes from N-protected amino esters. rsc.orgwikipedia.org The reaction conditions are generally mild enough to leave the N-benzyl and O-benzyl groups intact. rsc.org
Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester all the way to the primary alcohol, yielding N-Benzyl-O-benzyl-L-serinol.
| Transformation | Reagent(s) | Product Type | Notes | Ref. |
| Hydrolysis | NaOH or LiOH | Carboxylic Acid | Standard deprotection for subsequent coupling. | google.com |
| Enzymatic Hydrolysis | Alcalase | Carboxylic Acid | High chiral selectivity observed. | psu.edu |
| Partial Reduction | DIBAL-H, -78 °C | Aldehyde | Key method for preparing chiral amino aldehydes. | libretexts.orgrsc.org |
| Full Reduction | LiAlH₄ | Primary Alcohol | Less common; results in complete reduction. | wikipedia.org |
Side-Chain Modifications and Reactions at the O-Benzyl Moiety
The O-benzyl ether on the serine side chain is a robust protecting group, stable to a variety of reaction conditions, including those used for peptide coupling and the basic conditions of ester hydrolysis. However, it can be selectively removed when desired, most commonly through catalytic hydrogenation.
Hydrogenolytic Debenzylation: The most prevalent method for cleaving the O-benzyl ether is catalytic hydrogenation. researchgate.net This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). unive.itbeilstein-journals.org This process is highly efficient and clean, yielding the unprotected hydroxyl group and toluene as a byproduct. organic-chemistry.org Transfer hydrogenation, using a hydrogen source like formic acid or ammonium (B1175870) formate, can also be employed and sometimes offers different selectivity. google.comorganic-chemistry.org This deprotection is a critical step in the final stages of synthesizing peptides or other molecules where a free serine hydroxyl group is required. It is important to note that this method will also cleave N-benzyl and N-Cbz groups, as well as benzyl esters.
Acidic Cleavage: While less common and requiring harsh conditions, benzyl ethers can also be cleaved by strong acids. organic-chemistry.org However, methods like trifluoromethanesulfonic acid (TFMSA) are generally reserved for more robust molecules. acs.org
The stability of the O-benzyl group under many conditions makes it an "orthogonal" protecting group to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, which is a cornerstone of modern synthetic strategy. rsc.org
| Reaction | Reagent(s) | Product | Notes | Ref. |
| Catalytic Hydrogenation | H₂, Pd/C | Free hydroxyl group | Standard, high-yield method for debenzylation. | researchgate.netunive.it |
| Transfer Hydrogenation | Formic Acid, Pd/C | Free hydroxyl group | Alternative to using H₂ gas. | organic-chemistry.org |
| Acid-Catalyzed Cleavage | Strong acids (e.g., TFMSA) | Free hydroxyl group | Harsh conditions, less common. | acs.org |
Applications in Advanced Organic Synthesis and Biomedical Research
Role as an Intermediate in the Synthesis of Complex Peptides and Polypeptides
Bzl-Ser(Bzl)-Ome hydrochloride serves as a crucial building block in the synthesis of peptides and polypeptides. chemimpex.combachem.com The benzyl (B1604629) groups provide robust protection of the heteroatom functionalities of the serine residue during peptide coupling reactions, preventing unwanted side reactions. These protecting groups are stable under a variety of reaction conditions commonly employed in peptide synthesis. chemimpex.comcore.ac.uk
The synthesis of complex peptides often involves a stepwise approach where amino acids are added one by one. In this process, derivatives like this compound are valuable because the protecting groups can be selectively removed to allow for the formation of peptide bonds. bachem.comthieme-connect.de For instance, the methyl ester can be saponified to reveal the free carboxylic acid, which can then be coupled with the amino group of another amino acid. Subsequently, the N-benzyl group can be removed to allow for further elongation of the peptide chain. This controlled deprotection strategy is fundamental to the successful synthesis of well-defined polypeptide sequences.
Research has demonstrated the use of similar protected serine derivatives in both solution-phase and solid-phase peptide synthesis (SPPS). thieme-connect.decam.ac.uk In solution-phase synthesis, intermediates are purified after each coupling step. core.ac.uk In SPPS, the growing peptide chain is attached to a solid support, which simplifies the purification process. The choice of protecting groups, such as the benzyl groups in this compound, is critical to ensure compatibility with the resin and the cleavage conditions used in SPPS.
The strategic incorporation of protected serine residues is essential for creating peptides with specific biological activities. These peptides are instrumental in the development of new therapeutics and vaccines. chemimpex.com
A summary of representative peptide synthesis applications involving serine derivatives is presented below:
| Application | Description | Key Feature of Serine Derivative |
| Solution-Phase Peptide Synthesis | Stepwise coupling of amino acids in solution. | Protected functional groups prevent side reactions. |
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is assembled on a solid support. | Protecting groups must be compatible with resin and cleavage conditions. |
| Fragment Condensation | Pre-synthesized peptide fragments are coupled together. | Protected serine allows for the creation of specific peptide fragments. |
Construction of Peptidomimetics and Conformationally Constrained Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability and bioavailability. sigmaaldrich.com this compound can be a starting material for the synthesis of various peptidomimetics. The serine backbone can be chemically modified to introduce non-natural structural elements.
Conformationally constrained analogues are a class of peptidomimetics where the flexibility of the peptide backbone is restricted. This is often done to lock the molecule into a specific bioactive conformation, which can lead to increased potency and selectivity for its biological target. The synthesis of such analogues can involve the use of protected serine derivatives to create cyclic peptides or to introduce rigid structural motifs. For example, research has explored the use of serine derivatives in the synthesis of β-turn mimics, which are important structural motifs in many biologically active peptides. ru.nlresearchgate.net
The synthesis of sansalvamide (B1640551) A peptidomimetics, for instance, has utilized solution-phase peptide synthesis techniques where protected amino acids, including a serine derivative, were coupled to create the desired analogues. nih.gov These analogues incorporated non-natural elements like triazoles, oxazoles, and thiazoles. nih.gov
Contribution to Natural Product Synthesis and Analogues
Many natural products with important biological activities are peptides or contain peptide fragments. The synthesis of these complex molecules often relies on the use of protected amino acids as building blocks. This compound and similar derivatives can be valuable precursors in the total synthesis of natural products and the creation of their analogues. cam.ac.uk
For example, the synthesis of depsipeptides, which are natural products containing both amide and ester bonds, can utilize protected serine derivatives. cam.ac.uk The ability to selectively deprotect the hydroxyl and carboxyl groups is crucial in these syntheses. Furthermore, the synthesis of complex natural products like teicoplanin aglycon has involved the use of efficient coupling reagents for amide bond formation, a key step in peptide and natural product synthesis. luxembourg-bio.com
The development of analogues of natural products is a key strategy in medicinal chemistry to improve their therapeutic properties. By using modified building blocks derived from compounds like this compound, chemists can systematically alter the structure of a natural product to understand its structure-activity relationship and to develop more effective drugs.
Use as a Versatile Chiral Building Block for Enantioselective Syntheses
This compound is a chiral molecule, meaning it exists in a specific three-dimensional form. This inherent chirality makes it a valuable chiral building block in enantioselective synthesis, which is the synthesis of a specific enantiomer of a chiral molecule. sigmaaldrich.comambeed.com The use of chiral building blocks from the "chiral pool" is a powerful strategy in organic synthesis to create complex chiral molecules with a high degree of stereochemical control. acs.org
The serine backbone of this compound can be chemically transformed into a variety of other chiral structures. For example, the amino and hydroxyl groups can be modified or used as handles to introduce new functional groups while retaining the original stereochemistry of the alpha-carbon. This allows for the synthesis of a wide range of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
Research has shown the application of chiral amino acid derivatives in the synthesis of α-aryl-β2-amino esters through cooperative catalysis, highlighting the importance of such building blocks in creating novel chiral molecules.
Facilitation of Drug Discovery Efforts through Intermediate Synthesis
The development of new drugs is a complex process that often involves the synthesis of many different molecules to identify a lead compound with the desired therapeutic effect. This compound serves as a valuable intermediate in this process. chemimpex.com Its stable and protected structure allows for its use in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and neuroprotective agents. chemimpex.com
The ability to use this compound to create diverse molecular scaffolds is a significant advantage in drug discovery. chemimpex.com By modifying the serine backbone and the protecting groups, medicinal chemists can generate libraries of related compounds that can be screened for biological activity. This approach accelerates the process of identifying promising drug candidates.
For instance, the synthesis of hydroxyethylene dipeptide isosteres, which are important pharmacophores in many enzyme inhibitors, can utilize protected serine derivatives. The development of somatostatin (B550006) analogues, which have applications in the treatment of various diseases, has also involved the use of protected amino acids in their synthesis.
Analytical Methodologies for Process Monitoring and Product Characterization in N Benzyl O Benzyl L Serine Methyl Ester Hydrochloride Synthesis
Chromatographic Techniques for Reaction Progress Monitoring and Product Isolation
Chromatographic methods are fundamental to both the real-time tracking of the synthesis and the subsequent purification of N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product. A common approach involves using a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile, often containing an additive like trifluoroacetic acid (TFA) to improve peak shape. This allows for the separation of the polar starting materials from the more nonpolar, fully benzylated product. This data is critical for optimizing reaction conditions such as temperature and reaction time to maximize yield and minimize byproduct formation.
For product isolation, silica (B1680970) gel column chromatography is frequently employed. The crude product mixture is loaded onto a silica gel column, and a solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes, is used as the mobile phase (eluent). Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product. These pure fractions are then combined and the solvent removed to yield the purified compound. Care must be taken during chromatographic purification, as some protected amino acids can be prone to racemization on silica gel.
Table 1: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% TFA B: Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Methods for Structural Elucidation of Synthetic Products
Following purification, the precise chemical structure of the product must be confirmed. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride, one would expect to see characteristic signals for the aromatic protons on the two benzyl (B1604629) groups (typically in the δ 7.2-7.4 ppm range), a singlet for the methyl ester protons (~δ 3.7 ppm), and distinct signals for the protons on the serine backbone (α-CH, β-CH₂).
¹³C NMR: Shows the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the methyl ester (in the δ 170–175 ppm range), carbons of the aromatic rings, and the aliphatic carbons of the serine backbone and benzyl groups.
2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.
Mass Spectrometry (MS) determines the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition. The fragmentation pattern for this molecule would likely show losses of characteristic fragments, such as a benzyl group (-91 Da) or the methoxycarbonyl group (-59 Da).
Table 2: Expected Spectroscopic Data for N-Benzyl-O-benzyl-L-serine Methyl Ester Hydrochloride
| Technique | Expected Data Feature |
|---|---|
| ¹H NMR | Multiplets for aromatic protons, singlet for methyl ester protons, distinct multiplets for serine backbone protons. |
| ¹³C NMR | Resonance for ester carbonyl carbon (~170-175 ppm), multiple aromatic carbon signals, aliphatic carbon signals. |
| Mass Spec. (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the exact mass; fragmentation peaks showing loss of benzyl or ester groups. |
Assessment of Stereoisomeric Purity in Chiral Transformations
Since the synthesis begins with the enantiomerically pure amino acid L-serine, it is critical to verify that the stereochemistry at the α-carbon is retained throughout the synthesis. Racemization can occur under certain reaction or purification conditions, leading to a mixture of L- and D-enantiomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most definitive method for determining enantiomeric purity (and thus enantiomeric excess, ee). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to have different retention times. This allows for their separation and quantification. A variety of CSPs are available, including those based on amylose (B160209) derivatives (e.g., Chiralpak®) or Pirkle-type columns. An alternative approach involves derivatizing the amino acid with a chiral reagent, such as N-isobutyryl-L-cysteine/o-phthaldialdehyde (OPA), to form diastereomers that can then be separated on a standard achiral HPLC column.
Polarimetry can be used as a supporting technique. It measures the rotation of plane-polarized light caused by a solution of the chiral product. The measured specific rotation can be compared to the known value for the pure L-enantiomer to confirm its presence as the major stereoisomer.
Table 3: Analytical Methods for Stereoisomeric Purity Assessment
| Analytical Method | Principle | Information Obtained |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Quantitative measurement of enantiomeric excess (ee). |
| Polarimetry | Measurement of the optical rotation of plane-polarized light. | Confirmation of the bulk configuration (L or D) by comparing specific rotation to literature values. |
Future Research Directions and Emerging Challenges in the Field
Development of More Efficient and Environmentally Sustainable Synthetic Routes
The chemical synthesis of protected amino acids is often resource-intensive, relying on hazardous reagents and generating significant waste. A primary challenge is the development of greener synthetic pathways that are both efficient and environmentally benign.
Current multi-step syntheses can be lengthy, involve side reactions, and utilize problematic solvents. Future research is focused on minimizing these drawbacks. One promising area is the adoption of aqueous solid-phase peptide synthesis (ASPPS). This strategy employs water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which could be adapted for serine derivatives. Such an approach would drastically reduce the reliance on toxic organic solvents, which are a mainstay of current methods.
Furthermore, improving the atom economy of the synthetic process is a key goal. This involves designing reactions that incorporate a higher percentage of the starting materials into the final product, thus reducing waste. Challenges include preventing side reactions like racemization or the formation of hydantoins, which can be promoted by the basic conditions used for ester cleavage. The development of novel, mild cleavage techniques and purification methods that avoid large volumes of organic solvents is essential. Researchers are also looking into recycling reagents, such as hydroxylamine (B1172632) hydrochloride in related syntheses, to lower costs and environmental impact.
Key Research Thrusts:
Aqueous Synthesis: Adapting water-soluble protecting groups and aqueous reaction conditions for the synthesis and application of Bzl-Ser(Bzl)-Ome hydrochloride.
Catalytic Methods: Exploring enzymatic or chemo-catalytic methods to replace stoichiometric reagents, improving efficiency and reducing waste.
Process Optimization: Refining reaction conditions to minimize by-product formation and simplify purification, potentially moving towards solvent-free reaction conditions assisted by methods like microwave irradiation.
Exploration of Novel Catalytic Transformations Involving the Compound
Beyond its role as a passive building block, there is growing interest in using the inherent reactivity of this compound in novel catalytic transformations. The benzyl (B1604629) groups and the core amino acid structure present multiple sites for functionalization.
A significant area of future research lies in the catalytic activation of C-H bonds on the benzyl protecting groups or the amino acid backbone. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, opening up pathways to novel derivatives. Zirconium-catalyzed reactions have been reported for the synthesis of pyrroles from N-acyl α-aminoaldehydes derived from O-benzyl-Boc-serinal, demonstrating the potential for metal-catalyzed transformations at the serine core. Future work could expand this to other transition metals to catalyze a wider range of reactions, such as cross-coupling or amination.
Another avenue involves leveraging the compound in asymmetric catalysis, either as a chiral ligand or as a substrate in catalyst development. The stereocenter of the serine backbone could be used to induce stereoselectivity in a variety of chemical reactions. The development of polymer-supported catalysts, which can be easily separated and reused, represents a sustainable approach in this field.
Emerging Catalytic Opportunities:
Late-Stage Functionalization: Developing catalytic methods to modify the benzyl groups or the peptide backbone after the main synthetic steps are complete.
Asymmetric Catalysis: Designing new chiral ligands or catalysts based on the this compound scaffold.
Novel Ring-Forming Reactions: Expanding on known cyclization reactions to create diverse heterocyclic structures for drug discovery.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of peptides and peptidomimetics for drug screening and materials science necessitates the use of automated and high-throughput synthesis methods. Integrating this compound into these platforms is crucial for accelerating research.
Flow chemistry is a particularly promising technology for the automated synthesis of peptides. It offers precise control over reaction parameters, enhanced safety, and scalability. this compound and similar protected amino acids are well-suited for use in flow reactors for the stepwise construction of peptide chains. Research in this area focuses on optimizing reaction conditions, such as temperature and flow rate, to maximize coupling efficiency and yield. The development of automated systems for parallel synthesis allows for the rapid production of numerous N-alkylated-α-amino methyl esters in gram quantities, showcasing the potential for creating diverse molecular libraries.
A key challenge is ensuring the solubility of all reactants and intermediates in the flow system and developing real-time analytical techniques, such as in-line IR spectroscopy, to monitor reaction progress. The stability of the protecting groups under continuous flow conditions must also be carefully managed to prevent premature cleavage.
Technological Integration Goals:
Flow Chemistry Protocols: Developing robust and validated flow synthesis protocols for incorporating this compound into peptide sequences.
Automated Library Synthesis: Utilizing robotic platforms for the high-throughput synthesis of compound libraries based on the Bzl-Ser(Bzl)-Ome scaffold for screening purposes.
Real-Time Monitoring: Implementing in-line analytical tools to enable rapid optimization and quality control during automated synthesis.
Expanding Applications in Chemical Biology and Materials Science
While the primary application of this compound is in peptide synthesis for pharmaceutical research, its unique structure makes it a candidate for broader applications in chemical biology and materials science.
In chemical biology, the compound can serve as a starting point for the synthesis of chemical probes to study biological processes. For example, it can be incorporated into peptides designed to inhibit specific enzymes or to study protein-protein interactions. The benzyl groups can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to facilitate these studies.
In materials science, amino acid-based molecules are being explored for the creation of novel biomaterials, such as hydrogels, drug delivery vehicles, and functional surfaces. The ability of this compound to participate in polymerization or self-assembly processes could be harnessed to create new materials with tailored properties. Its integration into polymers could confer biocompatibility and specific recognition capabilities.
The development of N-benzyl derivatives of heterocyclic compounds for applications such as anticancer agents further highlights the potential for repurposing the core structural motifs of this compound.
Future Application Frontiers:
Peptidomimetics: Designing and synthesizing non-natural peptide-like molecules with enhanced stability and biological activity.
Biomaterials: Using the compound as a monomer or functional component in the creation of advanced, biocompatible materials.
Chemical Probes: Developing tagged derivatives to investigate enzyme activity, receptor binding, and other biological phenomena.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride |
| H-Ser(Bzl)-OMe.HCl | O-Benzyl-L-serine methyl ester hydrochloride |
| Smoc | 2,7-disulfo-9-fluorenylmethoxycarbonyl |
| O-benzyl-Boc-serinal | N-tert-Butoxycarbonyl-O-benzyl-L-serinal |
| DHFP | N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide |
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and handling powdered forms .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or moisture uptake .
How can researchers assess the purity and stability of this compound under varying experimental conditions?
Q. Intermediate
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to track decomposition products like free serine or benzyl alcohol .
- Purity Metrics : Quantify impurities using LC-MS with a calibration curve of reference standards. Monitor for diastereomers via chiral chromatography if racemization is suspected .
How should researchers address contradictions in published data on the reactivity of this compound?
Q. Advanced
- Data Reconciliation : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. For example, conflicting hydrolysis rates may arise from pH variations in aqueous buffers .
- Meta-Analysis : Use tools like SciFinder or Web of Science to aggregate data, noting outliers. Validate findings via controlled replicate experiments with strict parameter documentation .
What computational strategies can predict the interaction of this compound with biological targets?
Q. Advanced
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to serine proteases. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzyl-protected group .
What experimental designs are optimal for studying the stability of this compound in aqueous vs. non-polar solvents?
Q. Intermediate
- Kinetic Profiling : Monitor degradation via UV-Vis spectroscopy at 220 nm (amide bond absorbance) in solvents like DMSO, THF, or PBS (pH 7.4). Use Arrhenius plots to extrapolate shelf-life .
- Solvent Effects : Correlate polarity indices (e.g., ET(30)) with degradation rates to identify inert storage solvents .
How can multi-step synthetic routes for this compound be optimized for scalability and yield?
Q. Advanced
- DoE Approaches : Apply factorial design to optimize parameters (e.g., reagent equivalents, reaction time). For instance, reduce DCC usage from 1.5 to 1.2 equivalents to minimize byproducts without sacrificing yield .
- In-line Analytics : Implement PAT (process analytical technology) like FTIR for real-time monitoring of esterification completion .
What validation criteria are essential for analytical methods quantifying this compound in complex matrices?
Q. Intermediate
- ICH Compliance : Ensure linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%) per ICH Q2(R1) guidelines .
- Matrix Effects : Test recovery rates in biological fluids (e.g., plasma) using standard addition methods to account for ion suppression in LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
